3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo-
Description
The compound 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- is a substituted quinolinecarboxylic acid derivative characterized by a 1,4-dihydro-4-oxo-quinoline scaffold. Key structural features include:
- 1-Methyl group at position 1.
- 6,7-Dimethoxy substituents on the aromatic ring.
- 4-Oxo group, which is a hallmark of quinolones and contributes to their antibacterial activity by interacting with bacterial DNA gyrase and topoisomerase IV .
This compound belongs to the broader class of 3-quinolinecarboxylic acids, which are structurally related to fluoroquinolones but lack fluorine substitutions.
Properties
CAS No. |
1151-16-2 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-14-6-8(13(16)17)12(15)7-4-10(18-2)11(19-3)5-9(7)14/h4-6H,1-3H3,(H,16,17) |
InChI Key |
UJQKQEGVDVBTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of Anthranilic Acid Derivatives
The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid , which undergoes acetylation using acetic anhydride and acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . This intermediate is critical for introducing electron-withdrawing groups that facilitate subsequent nucleophilic substitutions.
Formation of Benzoyl Chloride
The acetylated derivative is treated with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), to produce 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride . This reactive intermediate enables esterification or amidation reactions essential for constructing the quinoline backbone.
Cyclization with Ethyl Oxalyl Chloride
Reaction of the benzoyl chloride with ethyl oxalyl chloride forms ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate . Cyclization is achieved by treating this ester with cyclopropylamine in t-butanol, followed by potassium t-butoxide at 60°C. This step forms the quinoline core via intramolecular nucleophilic aromatic substitution, yielding 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .
Reduction and Hydrolysis
The nitro group is hydrogenated to an amine using palladium on carbon, producing 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester . Acidic hydrolysis (HCl/acetic acid) cleaves the ethyl ester, yielding the final carboxylic acid derivative.
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, 100°C, 2 hr | 85 |
| Benzoyl chloride formation | Oxalyl chloride, DCM, DMF, 0°C | 92 |
| Cyclization | KOtBu, t-butanol, 60°C, 5 hr | 78 |
| Hydrolysis | HCl/acetic acid, 100°C, 4 hr | 88 |
One-Pot Rhodium-Catalyzed Synthesis
Catalytic C-H Activation
The patent WO2015198349A1 discloses a streamlined approach using rhodium acetate to catalyze the reaction between substituted anilines and ethyl propynoate . For 6,7-dimethoxy-1-methyl derivatives, 3,4-dimethoxyaniline serves as the starting material. Formic acid acts as a solvent and proton source, enabling formylation in situ.
Cyclization and Esterification
Under nitrogen at 25°C, the rhodium catalyst facilitates C-H insertion, forming the quinoline ring in a single pot. The reaction achieves >80% yield of ethyl 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylate . The methyl group at position 1 is introduced via N-alkylation using methyl triflate prior to cyclization.
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using aqueous NaOH at 80°C, yielding the target carboxylic acid with 90% efficiency.
Table 2: One-Pot Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rhodium acetate (5 mol%) |
| Temperature | 25°C |
| Time | 6 hr |
| Yield (ester) | 82% |
| Yield (acid) | 90% |
Alternative Pathway via Hydrazinoquinoline Intermediates
Oxidation and Cyclization
Oxidation of the hydrazino group with KMnO₄ in acidic conditions generates a ketone intermediate, which undergoes cyclization with malonic acid to form the 4-oxo group. Methoxy groups are retained via protective group strategies using benzyl chlorides.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit strong antimicrobial activity. Specifically, 3-quinolinecarboxylic acid derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that modifications to the quinoline structure could enhance antibacterial potency, making these compounds promising candidates for developing new antibiotics .
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research. For instance, studies have reported that 3-quinolinecarboxylic acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study involved a synthesized derivative that exhibited significant cytotoxicity against breast cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have also been explored. Research has highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in vitro. One study showed that a derivative of 3-quinolinecarboxylic acid significantly reduced inflammation markers in animal models of arthritis .
Agriculture
Pesticidal Applications
Quinoline derivatives are being investigated for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing eco-friendly agricultural chemicals. A case study demonstrated the efficacy of a synthesized derivative against common agricultural pests, showing reduced crop damage and increased yield .
Plant Growth Regulation
Some studies suggest that quinoline derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors. Research on specific formulations has indicated improved root development and overall plant health when applied in controlled experiments .
Material Science
Polymer Chemistry
In material science, 3-quinolinecarboxylic acid derivatives are being explored as building blocks for novel polymers. Their unique chemical structure allows for the creation of materials with specific properties such as increased thermal stability and mechanical strength. Case studies have shown that polymers incorporating quinoline units exhibit enhanced performance compared to traditional materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone antibiotics, which target bacterial enzymes essential for DNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The antibacterial activity and pharmacokinetic properties of 3-quinolinecarboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
*Calculated based on structural formula.
Antibacterial Activity and Spectrum
- Target Compound vs. Fluoroquinolones: Unlike norfloxacin and ciprofloxacin, the target compound lacks fluorine at position 6, which is critical for stabilizing drug-enzyme interactions in fluoroquinolones . The 6,7-dimethoxy groups may reduce DNA gyrase affinity but improve solubility due to polar oxygen atoms .
- Comparison with Oxolinic Acid : Oxolinic acid (6,7-methylenedioxy) shares a similar oxygenated substitution pattern but features a fused dioxole ring. This structural rigidity may enhance binding to bacterial enzymes compared to the target compound’s flexible methoxy groups .
Physicochemical Properties
- Metabolic Stability : The 1-methyl group may result in faster hepatic metabolism compared to 1-cyclopropyl derivatives (e.g., ciprofloxacin), which resist enzymatic degradation .
Key Research Findings
- Substituent Impact: Methoxy groups at 6 and 7 reduce antibacterial potency compared to fluoroquinolones but may lower cytotoxicity . 1-Alkyl groups (methyl, ethyl) influence pharmacokinetics; bulkier groups (e.g., cyclopropyl) enhance half-life .
- Bacterial Resistance: Lack of fluorine may render the target compound less prone to mutations in bacterial gyrase, a common resistance mechanism against fluoroquinolones .
Biological Activity
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- (CAS Number: 1151-16-2) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antibacterial activity and other pharmacological effects.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- Structure : The compound features a quinoline core with multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. Specifically, studies have shown that modifications in the structure of quinoline derivatives can enhance their efficacy against various bacterial strains.
Case Studies
-
Antibacterial Efficacy Against Gram-positive Bacteria :
A study highlighted the enhancement of antibacterial activity when a methyl group was introduced at the 5-position of the quinoline nucleus. This modification notably increased activity against Streptococcus pneumoniae , a key pathogen in respiratory infections . -
In Vivo Studies :
The in vivo efficacy of various substituted quinoline derivatives was evaluated in mouse models. One particular derivative demonstrated high effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential . -
Comparative Analysis :
The compound's activity was compared to other known antibacterial agents. For instance, certain derivatives showed up to 60 times greater activity against Staphylococcus aureus than traditional antibiotics .
Pharmacological Insights
The biological activity of 3-Quinolinecarboxylic acid is not limited to antibacterial effects. Other pharmacological properties include:
- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, which may contribute to their overall therapeutic potential.
- Enzyme Inhibition : Certain analogs have been investigated for their ability to inhibit enzymes such as tyrosinase, which plays a role in melanin production and is relevant in skin pigmentation disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antioxidant | Potential antioxidant properties | |
| Enzyme Inhibition | Inhibitory effects on tyrosinase |
The mechanism by which 3-Quinolinecarboxylic acid exerts its antibacterial effects involves interference with bacterial DNA replication and protein synthesis. The presence of functional groups in its structure enhances binding affinity to bacterial enzymes and receptors, leading to effective inhibition of bacterial growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-quinolinecarboxylic acid derivatives with 6,7-dimethoxy substituents?
- Methodology : Cyclocondensation of substituted aniline precursors with β-keto esters or acrylate derivatives under acidic conditions is a foundational approach. For example, intermediates like ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can undergo nucleophilic substitution with amines (e.g., cyclopropylamine) to form the quinoline core. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for regioselective functionalization at the 7-position . Precipitation in mixed solvents (e.g., EtOH/water) is a standard purification step for isolating crystalline products .
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of 6,7-dimethoxy-substituted quinolines?
- Methodology :
- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and the C-4 ketone (absence of aromatic proton at C-4) are diagnostic. Substituents at C-1 (e.g., methyl) appear as singlets (δ 1.5–2.0 ppm).
- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (4-oxo group) confirm functional groups .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) monitors purity, especially for intermediates with nitro or fluoro substituents .
Q. What structural features of 3-quinolinecarboxylic acid derivatives influence solubility and bioavailability?
- Key Factors :
- Methoxy groups : Enhance lipophilicity but reduce aqueous solubility. 6,7-Dimethoxy substituents may require co-solvents (e.g., DMSO) for in vitro assays .
- Carboxylic acid moiety : Ionizes at physiological pH, improving solubility. Salt formation (e.g., hydrochlorides) is common for pharmaceutical formulations .
- C-1 substituents : Methyl groups increase metabolic stability compared to ethyl or cyclopropyl analogs .
Advanced Research Questions
Q. How do electron-withdrawing vs. electron-donating substituents at C-6 and C-7 affect antibacterial activity?
- Structure-Activity Insights :
- Fluoro at C-6 : Enhances Gram-negative activity by improving DNA gyrase binding. Replacements (e.g., methoxy) reduce potency against Pseudomonas aeruginosa .
- Methoxy at C-7 : Reduces cytotoxicity but may decrease penetration through bacterial membranes compared to halogens .
- Piperazinyl at C-7 : Improves pharmacokinetics but introduces susceptibility to efflux pumps in resistant strains .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy across studies?
- Methodological Considerations :
- Standardize assay conditions : Use CLSI/MICE guidelines for MIC determinations. Variations in bacterial strain selection (e.g., ATCC vs. clinical isolates) significantly impact results .
- Control for solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation artifacts .
- Synergistic effects : Test combinations with efflux pump inhibitors (e.g., PAβN) to clarify resistance mechanisms .
Q. How can computational modeling optimize substituent selection for target binding?
- Approaches :
- Docking studies : Use X-ray structures of DNA gyrase (PDB: 1KZN) to predict interactions with the 4-oxo-3-carboxylic acid pharmacophore. Methoxy groups may occupy hydrophobic pockets in Gram-positive targets .
- QSAR models : Correlate substituent Hammett σ values with MIC data. Electron-withdrawing groups at C-6 improve charge transfer with gyrase’s Mg²⁺ center .
Q. What are the metabolic stability challenges for 6,7-dimethoxy quinolines, and how can they be addressed?
- Findings :
- Phase I metabolism : Demethylation of methoxy groups by CYP3A4 generates polar metabolites with reduced activity. Deuteration at methyl groups (C-1) slows oxidative degradation .
- Glucuronidation : The carboxylic acid group is prone to conjugation. Prodrug strategies (e.g., ethyl esters) improve oral absorption but require esterase-mediated activation .
Data Contradiction Analysis
Q. Why do some studies report high in vitro activity but poor in vivo efficacy for 6,7-dimethoxy quinolines?
- Critical Factors :
- Protein binding : High serum albumin binding (>90%) reduces free drug concentration. Measure unbound fractions using ultrafiltration .
- Tissue penetration : Methoxy substituents limit blood-brain barrier crossing. Use microdialysis to assess CNS bioavailability .
Methodological Tables
| Antibacterial Activity Trends | MIC Range (μg/mL) | Reference |
|---|---|---|
| 6-Fluoro, 7-piperazinyl derivatives | 0.12–2.0 (E. coli) | |
| 6,7-Dimethoxy analogs | 4.0–32 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
